molecular formula C16H17NOS B411347 N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 333450-52-5

N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B411347
CAS No.: 333450-52-5
M. Wt: 271.4g/mol
InChI Key: ODUJHISZPDTSJS-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound characterized by the presence of a sulfanyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 3-methylphenylamine with 4-methylphenylsulfanylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form interactions with various biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The acetamide moiety may also contribute to the compound’s overall biological activity by interacting with proteins and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of both a sulfanyl group and an acetamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12-6-8-15(9-7-12)19-11-16(18)17-14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUJHISZPDTSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321793
Record name N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333450-52-5
Record name N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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